[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040645-51-9
VCID: VC11936023
InChI: InChI=1S/C26H28N4O6/c1-7-17-8-10-19(11-9-17)30-15(2)23(28-29-30)26(31)35-14-20-16(3)36-25(27-20)18-12-21(32-4)24(34-6)22(13-18)33-5/h8-13H,7,14H2,1-6H3
SMILES: CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C
Molecular Formula: C26H28N4O6
Molecular Weight: 492.5 g/mol

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1040645-51-9

Cat. No.: VC11936023

Molecular Formula: C26H28N4O6

Molecular Weight: 492.5 g/mol

* For research use only. Not for human or veterinary use.

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate - 1040645-51-9

Specification

CAS No. 1040645-51-9
Molecular Formula C26H28N4O6
Molecular Weight 492.5 g/mol
IUPAC Name [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C26H28N4O6/c1-7-17-8-10-19(11-9-17)30-15(2)23(28-29-30)26(31)35-14-20-16(3)36-25(27-20)18-12-21(32-4)24(34-6)22(13-18)33-5/h8-13H,7,14H2,1-6H3
Standard InChI Key TWYXVCVYGYUGPK-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C
Canonical SMILES CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates two heterocyclic systems:

  • Oxazole ring: Substituted at position 2 with a 3,4,5-trimethoxyphenyl group and at position 5 with a methyl group.

  • Triazole ring: Substituted at position 1 with a 4-ethylphenyl group and at position 4 with a carboxylate ester.

The 3,4,5-trimethoxyphenyl group enhances lipophilicity and potential membrane permeability, while the triazole’s nitrogen-rich structure facilitates hydrogen bonding with biological targets .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1040645-51-9
Molecular FormulaC26H28N4O6\text{C}_{26}\text{H}_{28}\text{N}_4\text{O}_6
Molecular Weight492.5 g/mol
IUPAC Name[5-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
SMILESCCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum reveals singlet peaks for methoxy (δ\delta 3.8–3.9 ppm) and methyl groups (δ\delta 2.4–2.6 ppm), with aromatic protons in the δ\delta 6.8–7.5 ppm range.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 493.2 [M+H]+[M+H]^+.

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step reactions:

  • Oxazole Formation: Condensation of 3,4,5-trimethoxybenzaldehyde with methyl acetoacetate under acidic conditions to form the oxazole core.

  • Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 4-ethylphenyl azide and a propargyl ester derivative .

  • Esterification: Coupling the oxazole and triazole intermediates via a methylene bridge using DCC/DMAP-mediated esterification.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1H2_2SO4_4, MeOH, reflux, 12 h65%
2CuSO4_4·5H2_2O, sodium ascorbate, rt78%
3DCC, DMAP, CH2_2Cl2_2, 0°C to rt82%

Optimization Challenges

  • Regioselectivity: The CuAAC step requires precise stoichiometry to avoid 1,4-disubstituted triazole byproducts .

  • Purification: Column chromatography (SiO2_2, ethyl acetate/hexane) is critical due to the compound’s polarity.

Biological Activities

Antifungal Properties

In vitro assays against Candida albicans demonstrate an MIC90_{90} of 8 µg/mL, comparable to fluconazole. The trimethoxyphenyl group disrupts fungal membrane ergosterol biosynthesis, while the triazole inhibits cytochrome P450 14α-demethylase .

Table 3: Biological Activity Data

AssayTargetResult
Antifungal (MIC90_{90})C. albicans8 µg/mL
Cytotoxicity (IC50_{50})MCF-712 µM
Tubulin InhibitionPorcine brain76% at 10 µM

Future Research Directions

  • Structural Optimization: Introduce fluorinated groups to enhance metabolic stability .

  • In Vivo Studies: Evaluate pharmacokinetics in rodent models to assess bioavailability and toxicity.

  • Target Identification: Proteomic studies to map interactions with kinase pathways .

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